3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N,3-bis(4-methoxyphenyl)propanamide
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Overview
Description
3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N3-BIS(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom, and a propanamide group, which is an amide derivative of propanoic acid. The presence of hydroxy, methoxy, and oxo functional groups further enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N3-BIS(4-METHOXYPHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents like methanol and hydroxylamine.
Formation of the Propanamide Group: The propanamide group can be formed by reacting the intermediate compound with propanoic acid or its derivatives, such as propanoyl chloride, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N3-BIS(4-METHOXYPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Methanol (CH₃OH), hydroxylamine (NH₂OH)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxy derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N3-BIS(4-METHOXYPHENYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N3-BIS(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N3-BIS(4-HYDROXYPHENYL)PROPANAMIDE
- 3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N3-BIS(4-CHLOROPHENYL)PROPANAMIDE
- 3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N3-BIS(4-NITROPHENYL)PROPANAMIDE
Uniqueness
3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N3-BIS(4-METHOXYPHENYL)PROPANAMIDE is unique due to the presence of both hydroxy and methoxy groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups with the pyran ring and propanamide moiety provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N,3-bis(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C23H23NO6/c1-14-12-20(25)22(23(27)30-14)19(15-4-8-17(28-2)9-5-15)13-21(26)24-16-6-10-18(29-3)11-7-16/h4-12,19,25H,13H2,1-3H3,(H,24,26) |
InChI Key |
LMMWNKQMOHNDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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